molecular formula C11H16OS B2980288 4-iso-Butylthiobenzyl alcohol CAS No. 1342405-18-8

4-iso-Butylthiobenzyl alcohol

Cat. No.: B2980288
CAS No.: 1342405-18-8
M. Wt: 196.31
InChI Key: KQPTYDQTCMCDPM-UHFFFAOYSA-N
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Description

4-iso-Butylthiobenzyl alcohol is an organic compound with the molecular formula C11H16OS. It contains a benzyl alcohol group substituted with an iso-butylthio group. This compound is known for its unique structural properties, which include a hydroxyl group, a primary alcohol, and a sulfide group .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-iso-Butylthiobenzyl alcohol can be synthesized through various methods. One common approach involves the reaction of 4-iso-butylthiophenol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired alcohol.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic processes to enhance yield and efficiency. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to synthesize this compound from appropriate precursors .

Chemical Reactions Analysis

Types of Reactions

4-iso-Butylthiobenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The sulfide group can be reduced to form a thiol.

    Substitution: The benzyl alcohol group can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides and acid chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of 4-iso-Butylthiobenzaldehyde or 4-iso-Butylthiobenzoic acid.

    Reduction: Formation of 4-iso-Butylthiobenzyl thiol.

    Substitution: Formation of various ethers and esters depending on the substituents used.

Scientific Research Applications

4-iso-Butylthiobenzyl alcohol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-iso-Butylthiobenzyl alcohol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the sulfide group can engage in nucleophilic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

    4-iso-Butylbenzyl alcohol: Lacks the sulfide group, resulting in different reactivity and properties.

    4-iso-Butylthiophenol: Contains a thiol group instead of a hydroxyl group, leading to distinct chemical behavior.

    Benzyl alcohol: A simpler structure without the iso-butylthio substitution.

Uniqueness

4-iso-Butylthiobenzyl alcohol is unique due to the presence of both a hydroxyl group and a sulfide group, which confer distinct chemical and physical properties.

Properties

IUPAC Name

[4-(2-methylpropylsulfanyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-6,9,12H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPTYDQTCMCDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342405-18-8
Record name {4-[(2-methylpropyl)sulfanyl]phenyl}methanol
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